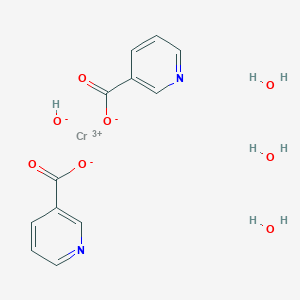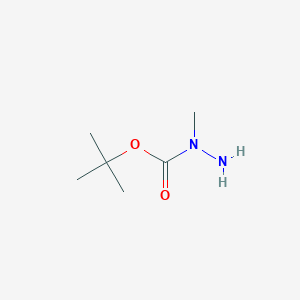![molecular formula C10H13N3 B125398 N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine CAS No. 148320-51-8](/img/structure/B125398.png)
N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine, also known as TMB-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TMB-1 is a heterocyclic compound that contains both benzene and imidazole rings. The compound has a molecular formula of C11H14N2 and a molecular weight of 174.24 g/mol.
Mécanisme D'action
The mechanism of action of N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine may also induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine has been shown to exhibit various biochemical and physiological effects. In addition to its anticancer activity, N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine has been investigated for its potential as an antioxidant and antimicrobial agent. Studies have shown that N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine has also been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine has several advantages as a research tool. The compound is relatively easy to synthesize and purify, making it readily available for use in laboratory experiments. N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine also exhibits a high degree of selectivity towards cancer cells, making it a potentially valuable anticancer agent. However, there are also some limitations to the use of N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine in laboratory experiments. The compound has low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings. Additionally, the mechanism of action of N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several potential future directions for research on N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine. One area of interest is the development of N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully elucidate the mechanism of action of N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine and to identify its molecular targets. Finally, investigations into the potential applications of N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine in materials science and analytical chemistry are also warranted.
Méthodes De Synthèse
The synthesis of N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine can be achieved through various methods, including the condensation reaction between 2-methylimidazole and 2-chlorotoluene. The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The product is then purified through recrystallization or chromatography.
Applications De Recherche Scientifique
N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine has been the subject of numerous scientific studies due to its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine has been investigated for its potential as an anticancer agent. Studies have shown that N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and prostate cancer cells.
Propriétés
Numéro CAS |
148320-51-8 |
|---|---|
Nom du produit |
N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine |
Formule moléculaire |
C10H13N3 |
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
N,N,2-trimethylbenzimidazol-1-amine |
InChI |
InChI=1S/C10H13N3/c1-8-11-9-6-4-5-7-10(9)13(8)12(2)3/h4-7H,1-3H3 |
Clé InChI |
VRVHRINNNAVKSB-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2N1N(C)C |
SMILES canonique |
CC1=NC2=CC=CC=C2N1N(C)C |
Synonymes |
1H-Benzimidazol-1-amine,N,N,2-trimethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




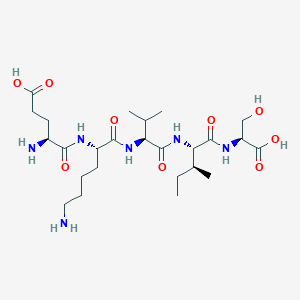
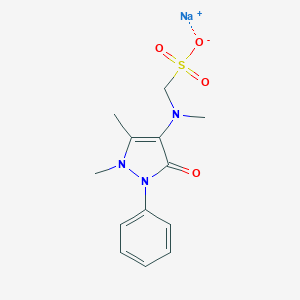
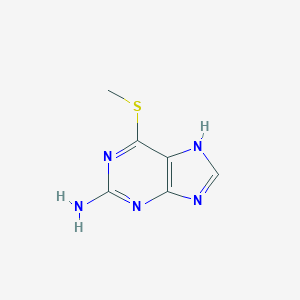

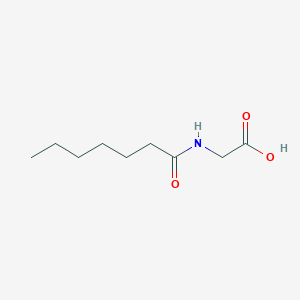
![2-[4-(3-Methoxy-3-oxopropyl)phenyl]acetic acid](/img/structure/B125331.png)
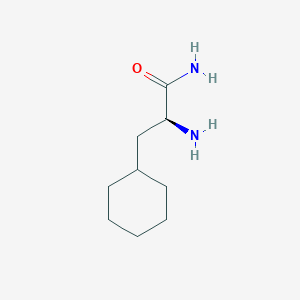

![7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester](/img/structure/B125343.png)
